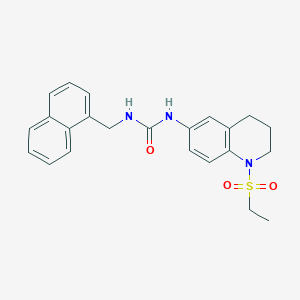

2-(5-氟-1H-吲唑-3-基)-1-(4-苯乙基哌嗪-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone" is not directly studied in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorophenyl groups, ethanone moieties, and heterocyclic components like pyrazoles and triazoles. These structural features are often seen in compounds with potential pharmacological activities, as indicated by molecular docking studies that suggest inhibitory activity against certain enzymes and potential roles as anti-neoplastic agents .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted heterocycles with various electrophiles or nucleophiles to introduce additional functional groups. For instance, novel derivatives can be synthesized by reacting triazole-thiol with chloroacetyl ferrocene in the presence of sodium hydride and potassium iodide . Similarly, a series of isoxazole derivatives were synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone, showcasing the versatility of ethanone as a precursor for more complex structures .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques and theoretical calculations, such as Gaussian09 software. The geometrical parameters obtained from these studies are consistent with X-ray diffraction (XRD) data, indicating the reliability of the computational methods . The molecular structure is crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of such compounds is often influenced by the presence of electronegative atoms like fluorine, which can affect the electron distribution within the molecule. The carbonyl group, in particular, is identified as a reactive site due to its electronegativity, making it a key functional group in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their optical properties, can be studied through spectroscopic methods. For example, UV-vis absorption and fluorescence spectra can provide insights into the electronic transitions and the potential of these compounds for applications in nonlinear optics . The first hyperpolarizability is a property that can be calculated to assess the role of a compound in nonlinear optical applications . Additionally, the molecular electrostatic potential (MEP) analysis helps in visualizing the charge distribution across the molecule, which is important for predicting sites of chemical reactivity and interactions with biological targets .

科学研究应用

抗真菌和抗菌应用

对具有与 2-(5-氟-1H-吲唑-3-基)-1-(4-苯乙基哌嗪-1-基)乙酮 相似的结构特征的化合物进行的研究显示出显着的抗真菌和抗菌特性。例如,广谱三唑类抗真菌剂伏立康唑的工艺开发突出了旨在提高其治疗功效的合成路线和化学修饰 (Butters 等人,2001)。类似地,对 3-(1-芳基-1H-1,2,3-三唑-4-基)-2-(4-氟苯基)-1-(2-羟基-4-甲氧基苯基)丙烷-1-酮的合成、表征和抗菌活性的一项研究证明了此类化合物对抗菌感染的潜力 (Nagamani 等人,2018).

癌症研究

对细胞毒性作用的研究是癌症研究的关键方面。一项关于合成新型 1-芳基-2-(3,5-二甲基吡唑-1-基)乙酮肟醚衍生物及其细胞毒性作用的研究,提供了对这些化合物在治疗各种癌症类型中的潜在治疗应用的见解 (Alagöz 等人,2021).

HIV-1 附着抑制

开发针对 HIV-1 附着的抑制剂提出了另一条研究途径。一系列基于 4-氟-6-氮吲哚衍生物的强效 HIV-1 附着抑制剂展示了导致药代动力学特征和治疗潜力改善的构效关系 (Regueiro-Ren 等人,2013).

神经激肽-1 (NK1) 受体拮抗

在神经激肽-1 受体拮抗剂(如阿瑞匹坦)的背景下,研究重点放在有效的合成途径和增强药物功效的机制上。使用结晶诱导非对映选择性转化高效合成阿瑞匹坦说明了药物开发中的创新方法 (Brands 等人,2003).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone' involves the reaction of 5-fluoro-1H-indazole-3-carboxylic acid with 4-phenethylpiperazine to form the intermediate 2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone. The intermediate is then subjected to a series of reactions to obtain the final product.", "Starting Materials": [ "5-fluoro-1H-indazole-3-carboxylic acid", "4-phenethylpiperazine", "Ethyl chloroformate", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: 5-fluoro-1H-indazole-3-carboxylic acid is reacted with ethyl chloroformate and triethylamine in anhydrous ethanol to form the corresponding ethyl ester.", "Step 2: The ethyl ester is then reacted with 4-phenethylpiperazine in the presence of sodium hydroxide to form the intermediate 2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone.", "Step 3: The intermediate is then treated with hydrochloric acid to remove the protecting group from the piperazine ring.", "Step 4: The resulting product is then purified by recrystallization from ethanol and water to obtain the final compound '2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone'." ] } | |

CAS 编号 |

1421464-07-4 |

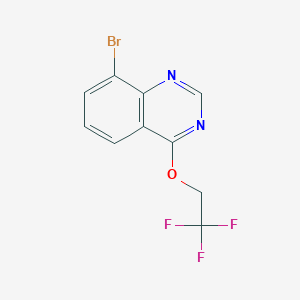

分子式 |

C21H23FN4O |

分子量 |

366.44 |

IUPAC 名称 |

2-(5-fluoro-2H-indazol-3-yl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C21H23FN4O/c22-17-6-7-19-18(14-17)20(24-23-19)15-21(27)26-12-10-25(11-13-26)9-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,23,24) |

InChI 键 |

PXNYRUWZQYMAJI-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)CC3=C4C=C(C=CC4=NN3)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B3011519.png)

![Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B3011521.png)

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3011527.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3011528.png)

![2-chloro-5-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011530.png)

![5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3011534.png)

![3-[(4-chlorophenyl)sulfonyl]-6-ethyl-1-propylquinolin-4(1H)-one](/img/structure/B3011535.png)